
4-Nitrobenzoic acid--4,4'-bipyridine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) is a compound formed by the combination of 4-nitrobenzoic acid and 4,4’-bipyridine in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzoic acid–4,4’-bipyridine (1/1) can be achieved through a hydrothermal reaction. In one method, 4,4’-bipyridine and 3-nitrophthalic acid are reacted in the presence of a metal catalyst such as cobalt acetate. During the reaction, 3-nitrophthalic acid undergoes in situ decarboxylation to form 3-nitrobenzoic acid, which then combines with 4,4’-bipyridine to form the desired compound .
Industrial Production Methods
While specific industrial production methods for 4-nitrobenzoic acid–4,4’-bipyridine (1/1) are not well-documented, the general approach involves the use of hydrothermal synthesis techniques. These methods typically involve the use of high temperatures and pressures to facilitate the reaction between the starting materials.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The aromatic rings in both 4-nitrobenzoic acid and 4,4’-bipyridine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in 4-nitrobenzoic acid can yield 4-aminobenzoic acid, while oxidation can lead to the formation of 4-nitrobenzoyl chloride .
Aplicaciones Científicas De Investigación
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-nitrobenzoic acid–4,4’-bipyridine (1/1) involves its ability to form hydrogen bonds and coordinate with metal ions. The compound can interact with various molecular targets, including enzymes and receptors, through these interactions. The pathways involved in its mechanism of action include the modulation of redox states and the stabilization of specific molecular conformations .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzoic acid: Similar to 4-nitrobenzoic acid but with the nitro group in the meta position.
2-Nitrobenzoic acid: Similar to 4-nitrobenzoic acid but with the nitro group in the ortho position.
4,4’-Bipyridine: A component of the compound, known for its ability to form coordination complexes.
Uniqueness
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) is unique due to its specific combination of 4-nitrobenzoic acid and 4,4’-bipyridine, which imparts distinct structural and chemical properties. This combination allows for the formation of stable coordination complexes and hydrogen-bonded networks, making it valuable in the synthesis of advanced materials and in various scientific research applications .
Propiedades
Número CAS |
781671-19-0 |
|---|---|
Fórmula molecular |
C17H13N3O4 |
Peso molecular |
323.30 g/mol |
Nombre IUPAC |
4-nitrobenzoic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H5NO4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |
Clave InChI |
WFWSYIDVUFSNEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CN=CC=C1C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
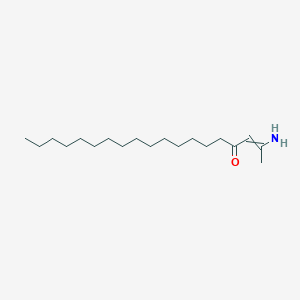
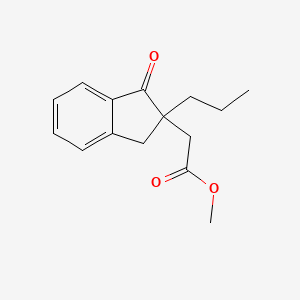
![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)
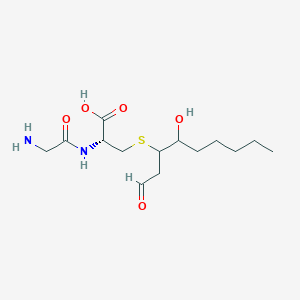
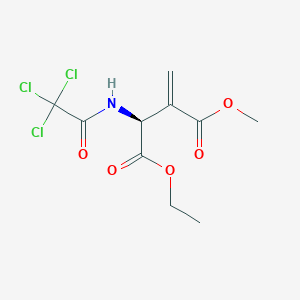
![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline](/img/structure/B12524529.png)
acetyl}glycine](/img/structure/B12524534.png)
![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)
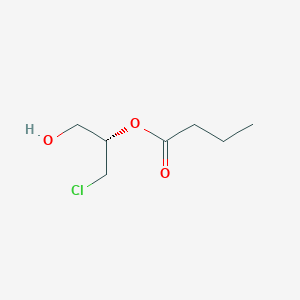
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid](/img/structure/B12524553.png)
